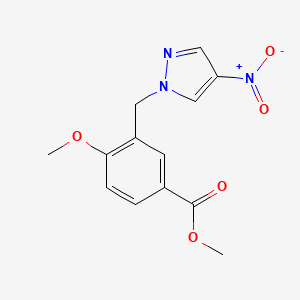

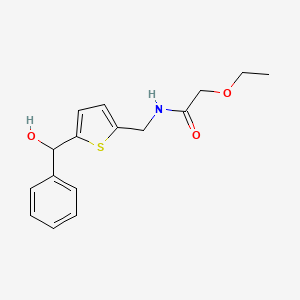

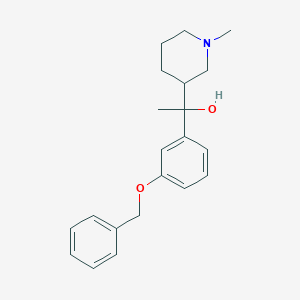

![molecular formula C15H12FN3O2S2 B2529519 3-{[1-(5-Fluoro-1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole CAS No. 2097872-81-4](/img/structure/B2529519.png)

3-{[1-(5-Fluoro-1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 3-{[1-(5-Fluoro-1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole is a multifaceted molecule that incorporates several heterocyclic components, such as benzothiophene, pyrrolidine, and thiadiazole. These heterocycles are known for their diverse applications in pharmaceuticals, materials science, and organic electronics. The presence of a fluorine atom on the benzothiophene ring can significantly influence the electronic properties of the molecule, potentially enhancing its utility in various fields.

Synthesis Analysis

The synthesis of complex molecules like this compound would likely involve multi-step reactions, starting from simpler heterocyclic precursors. For instance, the synthesis of 1,3,4-thiadiazoles is reported using 1,3,4-thiadiazolyl ethanone as a starting material . Although the exact synthetic route for the compound is not detailed in the provided papers, similar methodologies could be adapted, possibly involving the formation of the pyrrolidine ring followed by the introduction of the benzothiophene and thiadiazole moieties through condensation or coupling reactions.

Molecular Structure Analysis

The molecular structure of such a compound would be expected to exhibit a degree of planarity due to the conjugated system present in the benzothiophene and thiadiazole rings. This planarity can facilitate electronic communication across the molecule, which is beneficial for electronic applications. Theoretical insights from DFT calculations, as mentioned for related molecules, can provide valuable information about the electronic structure and properties .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing fluorine atom and the electron-rich thiadiazole ring. The compound could participate in various organic reactions, such as nucleophilic aromatic substitution facilitated by the fluorine atom or electrophilic substitution at the thiadiazole ring. The presence of the pyrrolidine ring could also open pathways for reactions involving nitrogen, such as amidation or alkylation .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be characterized by its heterocyclic structure. The fluorine atom would likely increase the compound's lipophilicity, potentially affecting its solubility and membrane permeability, which are important parameters in drug design. The optical and electrochemical properties would be crucial for applications in organic electronics, as seen in related compounds where the hole mobility and electrochromic properties are significantly influenced by the molecular structure . The compound's stability, crystallinity, and surface morphology would also be important factors, especially for material science applications, and could be studied using techniques like X-ray diffraction and atomic force microscopy .

科学的研究の応用

Organic Electronics and Photovoltaics

Studies have shown that incorporating heterocyclic units such as thiophene, benzothiadiazole, and their fluorinated derivatives into organic electronic materials can significantly enhance their optoelectronic properties. These materials are crucial in the development of organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs), where they function as strong electron donors or acceptors to improve device performance. For instance, polymers bearing benzothiadiazole units have been designed to exhibit high power conversion efficiencies in solar cells and enhanced electrochromic properties, indicating their potential in energy conversion and storage applications (Karaman et al., 2021); (Wu & Li, 2016).

Electrochromic Devices

The synthesis and characterization of novel polymers incorporating thiadiazole and related heterocycles have been explored for their application in electrochromic devices (ECDs). These polymers show promising electrochromic properties, including reversible color change and high coloration efficiency, making them suitable for applications in smart windows, displays, and low-energy-consuming screens. The ability of these materials to change color rapidly in response to an electric stimulus can be attributed to the unique electronic structure of the thiadiazole derivatives (Shen et al., 2010); (Ming et al., 2015).

Organic Semiconductors

The development of organic semiconductors using benzothiadiazole and thiophene derivatives has led to the creation of materials with low band gaps and high charge mobility. These materials are crucial for the fabrication of high-performance organic field-effect transistors (OFETs) and OPVs. The design and synthesis of these compounds involve careful manipulation of the donor-acceptor interactions to achieve the desired electronic and optical properties for efficient charge transport (Sonar et al., 2013).

Fluorescent Materials and Chemiluminescence

Certain benzothiadiazole derivatives exhibit strong fluorescence and electrogenerated chemiluminescence (ECL), making them suitable for applications in sensing, imaging, and as active components in light-emitting devices. The fluorescence and ECL properties of these materials can be attributed to the unique electronic structure of the thiadiazole core, which allows for efficient emission of light upon excitation. The development of these fluorescent materials opens up new avenues for their application in bioimaging and analytical chemistry (Shi et al., 2016).

将来の方向性

Thiophene-based analogs continue to be a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity . They are remarkably effective compounds with respect to their biological and physiological functions . Therefore, it’s expected that future research will continue to explore the potential of these compounds in various therapeutic applications.

作用機序

Target of Action

The compound contains a thiophene ring, which is a common structural motif in many biologically active compounds . Thiophene derivatives have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

特性

IUPAC Name |

(5-fluoro-1-benzothiophen-2-yl)-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3O2S2/c16-10-1-2-12-9(5-10)6-13(22-12)15(20)19-4-3-11(8-19)21-14-7-17-23-18-14/h1-2,5-7,11H,3-4,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STOWNGJEKGDLRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NSN=C2)C(=O)C3=CC4=C(S3)C=CC(=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

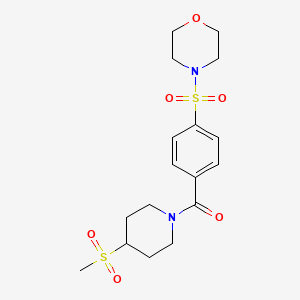

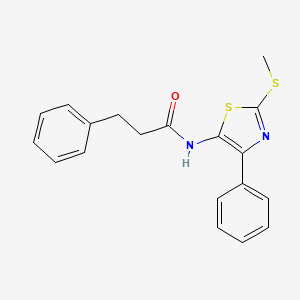

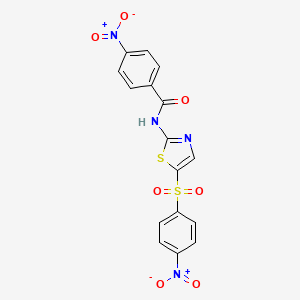

![2-[[1-(1-Methylimidazol-4-yl)sulfonylpiperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2529436.png)

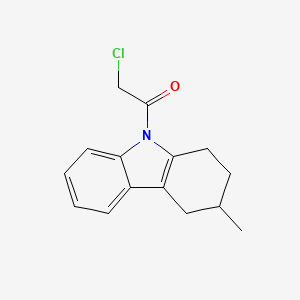

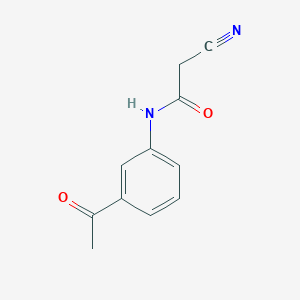

![1-[2-[(Prop-2-enoylamino)methyl]phenyl]piperidine-3-carboxamide](/img/structure/B2529439.png)

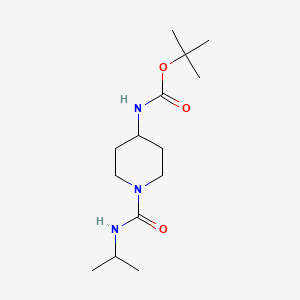

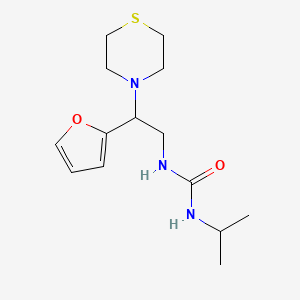

![N-(4-methylbenzyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2529441.png)

![N-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2529455.png)